molecular formula C13H8N2O2S B3039252 6-(Benzo[d]thiazol-2-yl)picolinic acid CAS No. 100283-51-0

6-(Benzo[d]thiazol-2-yl)picolinic acid

Cat. No.: B3039252
CAS No.: 100283-51-0
M. Wt: 256.28 g/mol
InChI Key: LIRUESIVJCRCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzo[d]thiazol-2-yl)picolinic acid is a high-purity chemical compound featuring a benzothiazole core conjugated with a picolinic acid moiety, forming a privileged scaffold in medicinal chemistry and materials science. Its structure serves as a key synthetic intermediate for developing novel molecular frameworks with significant research potential. Compounds based on the benzothiazole-picolinamide architecture are actively investigated as molecular switches, known as "proton cranes," which undergo excited-state intramolecular proton transfer (ESIPT) for potential application in photonics and sensor development . In anticancer research, structurally related benzothiazole-picolinamide conjugates have demonstrated potent and selective activity against various human cancer cell lines, highlighting the therapeutic relevance of this chemotype . The benzothiazole ring system is a recognized pharmacophore, present in several FDA-approved drugs and known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Researchers utilize this compound as a versatile building block for synthesizing more complex molecules for hit-to-lead optimization and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, dry place. Handle with care, using appropriate personal protective equipment. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1,3-benzothiazol-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-13(17)10-6-3-5-9(14-10)12-15-8-4-1-2-7-11(8)18-12/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRUESIVJCRCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 6 Benzo D Thiazol 2 Yl Picolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 6-(benzo[d]thiazol-2-yl)picolinic acid is expected to show distinct signals corresponding to the protons on both the benzothiazole (B30560) and the picolinic acid rings. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group, as well as the anisotropic effects of the aromatic systems.

Benzothiazole Protons: The benzothiazole moiety features four aromatic protons. Based on data from related 2-substituted benzothiazole derivatives, these protons typically appear as a complex multiplet system in the downfield region, generally between δ 7.30 and 8.10 ppm. nih.gov Specifically, protons adjacent to the sulfur and nitrogen atoms are expected to be deshielded and resonate at lower fields. For instance, in various N-(benzo[d]thiazol-2-yl)benzamides, the benzothiazole protons are observed as triplets and doublets ranging from δ 7.31 to 8.01 ppm. nih.gov

Picolinic Acid Protons: The picolinic acid ring contains three protons. Spectroscopic data for picolinic acid and its derivatives show these protons in the aromatic region, typically from δ 7.60 to 8.80 ppm. chemicalbook.comrsc.org The proton adjacent to the carboxylic acid (at position 6) is often the most deshielded. In the target molecule, the benzothiazole group is at position 6, leaving protons at positions 3, 4, and 5. These would likely present as a set of coupled multiplets, with their exact shifts depending on the rotational conformation of the molecule. For 2-picolinic acid, characteristic signals are observed around δ 8.83 (d), 8.32 (d), 8.04 (td), and 7.76 (m) ppm in CDCl₃. rsc.org

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a very downfield position, typically δ 12.0-13.0 ppm or even higher, and its visibility may depend on the solvent used (e.g., DMSO-d₆). rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
Benzothiazole Aromatic Protons7.30 - 8.10Multiplets (m)
Picolinic Acid Aromatic Protons7.80 - 8.50Multiplets (m)
Carboxylic Acid Proton (-COOH)> 12.0Broad Singlet (br s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, signals for thirteen distinct carbon atoms are expected, though some may overlap.

Benzothiazole Carbons: The benzothiazole ring system has seven unique carbon atoms. The carbon atom of the C=N bond within the thiazole (B1198619) ring is typically found significantly downfield, often in the range of δ 158-166 ppm. nih.govnih.gov The aromatic carbons of the fused benzene (B151609) ring and the thiazole ring generally resonate between δ 115 and 153 ppm. nih.govnih.gov

Picolinic Acid Carbons: The picolinic acid moiety consists of six carbon atoms. The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing around δ 164-168 ppm. chemicalbook.comrsc.org The five carbons of the pyridine (B92270) ring typically resonate in the δ 124-150 ppm range. chemicalbook.comrsc.org For instance, in 2-picolinic acid, the carbon signals are observed at δ 164.69 (COOH), 148.10, 146.70, 138.60, 127.83, and 124.26 ppm in CDCl₃. chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon GroupPredicted Chemical Shift (ppm)
Carboxylic Acid Carbonyl (C=O)164 - 168
Benzothiazole Imine Carbon (C=N)158 - 166
Aromatic Carbons (C-H, C-C)115 - 153

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment and complete structural confirmation of complex heterocyclic systems. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the benzothiazole and picolinic acid rings, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.com It would be instrumental in confirming the connectivity between the picolinic acid ring and the benzothiazole moiety by showing a correlation from the picolinic acid protons to the C-2 carbon of the benzothiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation and the relative orientation of the two ring systems. ipb.ptdiva-portal.org

These advanced methods, used in combination, provide a powerful toolkit for the complete and detailed structural characterization of this compound and its derivatives. ipb.ptresearchgate.net

Vibrational Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid, the benzothiazole ring, and the pyridine ring.

Carboxylic Acid Vibrations: The most prominent features will be from the carboxyl group. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching vibration, which is broadened due to strong hydrogen bonding. researchgate.net The carbonyl (C=O) stretching vibration will appear as a strong, sharp band, typically around 1700-1730 cm⁻¹. nih.gov

Benzothiazole and Pyridine Ring Vibrations: The spectrum will also contain several bands associated with the aromatic rings. The C=N stretching vibration of the thiazole ring is expected around 1550-1615 cm⁻¹. nih.gov Aromatic C=C stretching vibrations from both rings will appear in the 1400-1600 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). nih.gov The C-S stretching vibration associated with the benzothiazole ring is typically weaker and found in the 700-800 cm⁻¹ range. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹) for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
Aromatic C-H Stretch3030 - 3100Medium
C=O Stretch (Carboxylic Acid)1700 - 1730Strong, Sharp
C=N Stretch (Thiazole)1550 - 1615Medium-Strong
Aromatic C=C Stretch1400 - 1600Multiple, Medium

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. kurouskilab.com

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings, which often give strong Raman signals. researchgate.netcore.ac.uk

Aromatic Ring Modes: Symmetrical "ring breathing" modes of the benzothiazole and pyridine rings are expected to be prominent in the Raman spectrum, typically appearing in the 800-1200 cm⁻¹ and 1550-1620 cm⁻¹ regions. researchgate.netdoi.org

Carboxylic Acid Modes: The C=O stretch of the carboxylic acid, while strong in the IR, is also expected to be visible in the Raman spectrum around 1640-1700 cm⁻¹. researchgate.netdoi.org The broad O-H stretch is generally very weak and often not observed in Raman spectra.

C-S Mode: The C-S stretching vibration of the benzothiazole ring, typically weak in the IR, may show a more distinct signal in the Raman spectrum in the 700-800 cm⁻¹ range. researchgate.net

A combined analysis of both IR and Raman spectra provides a more complete picture of the vibrational characteristics of the molecule, aiding in a robust structural confirmation. kurouskilab.comcore.ac.uk

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound and its derivatives are dictated by the π-conjugated system formed by the benzothiazole and pyridine rings. Spectroscopic studies are crucial for understanding the electronic transitions, excited state behavior, and potential applications of these compounds in fields like materials science and chemical sensing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For benzothiazole derivatives, the absorption spectra typically exhibit intense bands corresponding to π→π* and n→π* transitions.

Research on a derivative, 6-((2-(benzothiazol-2-yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP), revealed characteristic absorption bands at 324 nm and 382 nm. The band at 324 nm is attributed to π-π* transitions within the aromatic core of the molecule. The lower energy band at 382 nm is assigned to n-π* transitions, which involve the promotion of nonbonding electrons from the nitrogen and sulfur heteroatoms of the benzothiazole and pyridine moieties to an anti-bonding π* orbital. rsc.org

In a study of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the position of the nitro-substituent on the benzoyl ring was found to significantly influence the absorption maximum (λmax). The absorption bands, which correspond to both π→π* and n→π* transitions, were progressively red-shifted (shifted to longer wavelengths) in the order of ortho- (271 nm), meta- (303 nm), to para- (307 nm) substitution. researchgate.net This shift indicates that the electronic properties and the energy of the electronic transitions can be finely tuned by altering the substitution pattern on the molecular scaffold. researchgate.net

Table 1: UV-Vis Absorption Data for selected this compound derivatives.

Compound λmax (nm) Solvent/Conditions Reference
6-((2-(benzothiazol-2-yl)phenyl)carbamoyl)picolinoyl chloride (BTPCP) 324, 382 Not Specified rsc.org,
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide 271 Not Specified researchgate.net
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide 303 Not Specified researchgate.net
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide 307 Not Specified researchgate.net

Fluorescence Spectroscopy and Photophysical Studies

Fluorescence spectroscopy provides insights into the excited state properties of molecules, including their emission characteristics, efficiency, and dynamics. Benzothiazole-containing compounds are known for their fluorescent properties, which are highly sensitive to their molecular structure and environment.

A derivative of this compound, BTPCP, has been shown to be fluorescent. In chloroform, it displays an emission maximum (λem) at 556 nm when excited at 350 nm (λexc). The significant separation between the excitation and emission maxima, known as the Stokes shift, is a characteristic feature of many benzothiazole fluorophores. This property is advantageous for applications in fluorescence-based detection and imaging, as it minimizes self-absorption and improves signal-to-noise ratios.

The fluorescence quantum yield (ΦF or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Benzothiazole derivatives are known to have high quantum yields due to their rigid, conjugated structures. nih.gov

The quantum yield of benzothiazole-based fluorophores can be dramatically influenced by chemical modifications. For example, studies on a series of benzothiazole-difluoroborate dyes demonstrated that the quantum yield could be tuned across a wide range, from nearly non-emissive (dark) to highly emissive (ultra-bright, ~98%), simply by changing the substituents on the aromatic rings. nih.gov Similarly, the introduction of a cyano (-CN) group to 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), a compound known for excited-state intramolecular proton transfer (ESIPT), caused a remarkable increase in its fluorescence quantum yield in dichloromethane (B109758) from 0.01 to 0.49. acs.org This highlights the potential to optimize the emission efficiency of this compound derivatives through targeted synthetic modifications.

Table 2: Fluorescence Quantum Yields (ΦF) for selected Benzothiazole-based compounds.

Compound Class Substituents (Donor/Acceptor) Quantum Yield (ΦF) Reference
Benzothiazole-difluoroborates OMe/CF3 ~0 nih.gov
Benzothiazole-difluoroborates CF3/OMe 0.98 nih.gov
2-(2-hydroxyphenyl)benzothiazole (HBT) Unsubstituted 0.01 (in CH2Cl2) acs.org
Cyano-substituted HBT -CN 0.49 (in CH2Cl2) acs.org

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is intrinsic to a fluorophore and can be influenced by its environment. Time-resolved fluorescence spectroscopy is used to measure these lifetimes, which are typically in the nanosecond (ns) range for organic fluorophores.

While specific lifetime data for this compound was not found, studies on related benzothiazole derivatives underscore the importance of this measurement. For instance, fluorescence lifetimes were calculated for a series of benzothiazole-difluoroborates to understand their deactivation pathways. mdpi.com In another study, lifetime measurements were integral to elucidating the enantioselective recognition mechanism of a chiral sensor based on a benzothiazole derivative. nih.gov These examples show that fluorescence lifetime analysis is a key tool for characterizing the photophysical behavior and probing the molecular interactions of this class of compounds.

Solvatochromism is the phenomenon where the absorption or emission spectrum of a compound shifts in wavelength in response to a change in solvent polarity. This effect arises from differential solvation of the ground and excited states of the molecule. Compounds exhibiting significant solvatochromism are valuable as probes for characterizing the polarity of their local environment.

Investigations into thiazole-containing compounds have demonstrated their solvatochromic behavior. A study on a specific thiazolyl azo dye reported a moderate bathochromic (red) shift in its absorption maximum with increasing solvent polarity. Similarly, the photophysical properties of various thiazole-hydrazone derivatives were evaluated in ten different solvents to characterize their solvatochromic responses. These studies indicate that the electronic distribution in the ground and excited states of thiazole and benzothiazole derivatives is sensitive to the surrounding solvent medium, a property that could be exploited in the design of polarity-sensitive fluorescent probes based on the this compound scaffold.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an indispensable analytical technique for the structural elucidation and confirmation of synthesized organic compounds. It provides a precise measurement of the mass-to-charge ratio (m/z) of molecular ions, allowing for the determination of the molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) offers exceptional accuracy for molecular formula confirmation. For example, the structure of methyl 4-(6-(cyanomethyl)-4-methoxybenzo[d]thiazol-2-yl)-5,6-dimethoxy-1H-indole-2-carboxylate was confirmed by HRMS, which showed an experimental [M+H]+ peak at m/z 471.1226, matching the calculated value precisely. In other studies, electron ionization (EI) mass spectrometry confirmed the molecular ions of derivatives such as 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one at m/z 279 [M+].

The picolinic acid moiety within the target compound is particularly relevant to mass spectrometry analysis, especially when coupled with liquid chromatography (LC). Research has demonstrated that derivatization of molecules with picolinic acid can significantly enhance their ionization efficiency in positive-ion electrospray ionization (ESI) mass spectrometry. The picolinoyl derivatives typically show the protonated molecule [M+H]+ as the base peak in their ESI mass spectra, leading to improved sensitivity in LC-MS analyses. This suggests that this compound and its derivatives are well-suited for sensitive detection and quantification by LC-ESI-MS.

Table 3: Mass Spectrometry Data for selected Benzothiazole Derivatives.

Compound Ionization Method Observed m/z Ion Type Reference
Methyl 4-(6-(cyanomethyl)-4-methoxybenzo[d]thiazol-2-yl)-5,6-dimethoxy-1H-indole-2-carboxylate HRMS (ESI) 471.1226 [M+H]+
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one EI 279 [M]+
5-benzylidene-3-(6-fluorobenzo[d]thiazol-2-yl)-2-iminothiazolidin-4-one MS 355 [M]+

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial analytical technique for the characterization of this compound and its derivatives. This soft ionization method is well-suited for these compounds, which can be readily ionized in solution. In positive-ion mode ESI-MS, derivatives of picolinic acid typically show a strong signal for the protonated molecular ion, [M+H]⁺, which often appears as the base peak in the spectrum. nih.govresearchgate.net This allows for the straightforward determination of the molecular weight of the parent compound.

The derivatization of molecules with a picolinoyl group has been shown to enhance ESI response, providing 5-10 times higher sensitivity in selected reaction monitoring (SRM) compared to their underivatized forms. nih.govresearchgate.net This enhancement is valuable for quantifying low-concentration analytes in complex mixtures. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on these protonated molecules can provide further structural information, helping to confirm the identity of the compound and its substituents. For instance, studies on related benzothiazole structures have utilized ESI-MS to confirm the successful synthesis of target compounds and to analyze complex mixtures. researchgate.net

Table 1: Representative Ions in ESI-MS for Picolinoyl Derivatives

Compound TypeIonization ModePredominant Ion ObservedSignificance
Picolinoyl-derivatized moleculesPositive[M+H]⁺Confirms molecular weight of the derivative. nih.govresearchgate.net
Benzothiazole derivativesPositiveProtonated molecular ionAllows for sensitive detection and structural confirmation. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to obtain highly accurate mass measurements, which are essential for determining the elemental composition of novel this compound derivatives. This technique provides unambiguous confirmation of a compound's chemical formula by measuring the mass-to-charge ratio (m/z) to a high degree of precision, typically within a few parts per million (ppm).

For example, the characterization of N²,N⁶-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide (H₂L), a complex derivative, and its organotin complexes was performed using a Waters Xevo G2-XS QTOF mass spectrometer with electrospray ionization. uky.edu The experimental m/z values obtained from HRMS are compared against the calculated values for the proposed chemical formula. A close match between the found and calculated masses provides strong evidence for the structure of the synthesized compound. uky.edu This is particularly vital in distinguishing between isomers or compounds with very similar molecular weights.

Table 2: Example HRMS Data for a Benzothiazole Derivative

DerivativeIon FormulaCalculated m/zFound m/zReference
N²,N⁶-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide (H₂L)[M+H]⁺432.0682432.0671 uky.edu

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of this compound and its derivatives in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the material, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be constructed. mdpi.com Numerous studies on related benzothiazole-containing compounds have successfully used this technique to elucidate their solid-state structures, providing foundational data for understanding their chemical and physical properties. uky.edumdpi.com

SCXRD analysis provides precise data on the molecular geometry of benzothiazole derivatives. Studies on analogous structures reveal that the benzothiazole ring system itself is typically planar. nih.gov The conformation of the entire molecule is largely defined by the dihedral angles between the benzothiazole unit and adjacent aromatic rings.

For instance, in the structure of 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the benzothiazole and chromene ring systems are nearly coplanar, with an interplanar angle of just 6.47 (6)°. nih.gov A similar planarity is observed in its 6-methyl derivative, where the angle is even smaller at 3.01 (3)°. nih.gov However, the introduction of bulky substituents can induce significant conformational changes. In a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamides, the ortho-nitro derivative displays a distorted geometry with a large dihedral angle of 67.88(5)° between the benzothiazole and phenyl rings due to steric hindrance. mdpi.com In contrast, the meta-nitro derivative is the most planar, with a dihedral angle of 17.16(5)°, a conformation stabilized by intermolecular hydrogen bonding that restricts bond rotation. mdpi.com These findings highlight the critical role of substituent position in dictating molecular conformation. mdpi.commdpi.com

Table 3: Selected Dihedral Angles in Benzothiazole Derivatives

CompoundRing SystemsDihedral Angle (°)Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideBenzothiazole / Phenyl67.88(5) mdpi.com
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamideBenzothiazole / Phenyl17.16(5) mdpi.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamideBenzothiazole / Phenyl38.27(5) mdpi.com
3-(benzo[d]thiazol-2-yl)-2H-chromen-2-oneBenzothiazole / Chromene6.47(6) nih.gov
3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-oneBenzothiazole / Chromene3.01(3) nih.gov

The solid-state architecture of these compounds is governed by a combination of non-covalent interactions that dictate how individual molecules pack into a stable crystal lattice. X-ray diffraction studies reveal that the crystal packing of benzothiazole derivatives is often stabilized by a variety of intermolecular forces, including hydrogen bonds, π–π stacking, and weaker C—H⋯π contacts. mdpi.comnih.gov

Hydrogen bonds are among the most influential forces directing the supramolecular assembly of benzothiazole derivatives. nih.gov These interactions can link molecules into well-defined motifs such as dimers, chains, or extended two-dimensional and three-dimensional networks.

In the crystal structures of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, the solid-state architectures are dominated by N−H···N and C−H···O intermolecular hydrogen bonds. mdpi.com The N−H···N interactions, in particular, form centrosymmetric dimer synthons that act as fundamental building blocks of the crystal lattice. mdpi.com In another example, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one molecules are linked by weak C—H···O=C hydrogen bonds to form inversion-symmetric dimers. nih.gov More complex networks are also observed; for instance, in 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, strong O—H···N hydrogen bonds create stepped chains, which are further assembled into layers through weaker C—H···O and C—H···π interactions. nih.gov The geometry of these bonds, including the distance between the donor and acceptor atoms and the corresponding angle, confirms their role in stabilizing the crystal structure. mdpi.com

Table 4: Hydrogen Bond Geometries in Benzothiazole Derivatives

CompoundDonor-H···AcceptorD···A Distance (Å)D-H···A Angle (°)Reference
N-(benzo[d]thiazol-2-yl)-o-nitrobenzamideN-H···N2.966(2)161(2) mdpi.com
N-(benzo[d]thiazol-2-yl)-m-nitrobenzamideN-H···N2.924(2)170(2) mdpi.com
N-(benzo[d]thiazol-2-yl)-p-nitrobenzamideN-H···N2.981(2)171(2) mdpi.com
3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-oneC-H···O3.329(2)145 nih.gov
Tautomerism in Solid State

Tautomerism, the interconversion of constitutional isomers, can also occur in the solid state, although it is less common than in solution. researchgate.net For compounds related to this compound, the existence of different tautomeric forms in the solid phase has been investigated. In some cases, a single tautomer is found to exist in the solid state, as confirmed by X-ray diffraction analysis. mdpi.comresearchgate.net However, subtle structural features, such as slightly blurred hydrogen atom positions in difference Fourier maps, can suggest the potential for tautomerism. mdpi.com The specific tautomeric form present in the solid state is often the most stable one under the given crystalline environment. researchgate.net

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying and characterizing different crystalline forms, or polymorphs, of a compound. mdpi.comnih.gov Polymorphism is critical in pharmaceutical sciences as different polymorphs can exhibit distinct physicochemical properties. researchgate.net PXRD patterns provide a unique fingerprint for each crystalline phase, allowing for the identification of different polymorphs of picolinic acid derivatives. mdpi.com The technique is used to analyze solid forms in equilibrium with saturated solutions to determine if the crystal structure remains consistent across different conditions. mdpi.com By comparing the experimental PXRD patterns with those calculated from single-crystal X-ray diffraction data, the polymorphic form of a bulk sample can be confirmed. mdpi.com

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is widely used to investigate thermal transitions such as melting, crystallization, and glass transitions. researchgate.net It is also a powerful tool for studying polymorphism, as different polymorphic forms will typically exhibit different melting points and enthalpies of fusion. nih.gov DSC can be used to assess the purity of a compound and to study potential interactions between different components in a solid mixture. nih.gov

Interaction TypeContribution (%)
H···H47.0
H···O/O···H16.9
H···C/C···H8.0
H···S/S···H7.6
Contribution of different intermolecular contacts for a related benzothiazole derivative as determined by Hirshfeld surface analysis. nih.gov

Coordination Chemistry of 6 Benzo D Thiazol 2 Yl Picolinic Acid

Ligand Design Principles and Donor Atom Characteristics

The design of 6-(Benzo[d]thiazol-2-yl)picolinic acid as a ligand is predicated on the strategic combination of two distinct heterocyclic moieties: picolinic acid and benzo[d]thiazole. This fusion results in a multifunctional ligand with specific donor atom characteristics that dictate its coordination behavior with various metal centers.

Picolinic acid, a pyridine (B92270) derivative with a carboxylic acid group at the 2-position, is a well-established chelating agent in coordination chemistry. wikipedia.org It typically acts as a bidentate ligand, coordinating to a metal ion through two donor atoms: the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. nih.gov This N,O-bidentate coordination forms a stable five-membered chelate ring with the metal ion, a favored conformation in coordination complexes. nih.gov The stability of these complexes is enhanced by the chelate effect, which refers to the increased stability of a complex formed by a multidentate ligand compared to complexes with analogous monodentate ligands. The involvement of both the pyridine nitrogen and the carboxylate oxygen in coordination is confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, where shifts in the characteristic vibrational frequencies of the C=N (pyridine) and C=O (carboxylate) bonds are observed upon complexation.

Table 1: Donor Characteristics of the Picolinic Acid Moiety
Donor AtomFunctional GroupCoordination ModeResulting Structure
NitrogenPyridine RingBidentate (N,O-chelation)Stable 5-membered chelate ring
OxygenCarboxylate Group

The combination of the picolinic acid and benzothiazole (B30560) moieties within a single molecule, this compound, creates a multifunctional or polydentate ligand. This ligand possesses at least three potential donor atoms for coordination: the pyridine nitrogen, the carboxylate oxygen, and the thiazole (B1198619) nitrogen. This arrangement allows for various coordination modes. The ligand can act as a tridentate chelator, binding to a single metal center through the N,N,O donor set, which would involve the formation of two chelate rings, leading to highly stable complexes. Alternatively, it could act as a bridging ligand, coordinating to two different metal centers simultaneously, potentially leading to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted will depend on factors such as the nature of the metal ion, the reaction stoichiometry, and the solvent used.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Metal complexes of this compound can be classified as either homoleptic or heteroleptic.

Homoleptic complexes are those in which only one type of ligand is coordinated to the central metal ion. These are typically synthesized by reacting the metal salt with the ligand in a specific molar ratio, often 1:2 or 1:3 (metal:ligand). orientjchem.org For example, reacting a metal(II) salt with two equivalents of the deprotonated 6-(benzo[d]thiazol-2-yl)picolinate ligand could yield a neutral complex of the type [M(L)₂].

Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. These can be prepared by introducing an auxiliary ligand, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, into the reaction mixture along with this compound and the metal salt. biointerfaceresearch.com This results in mixed-ligand complexes, for instance [M(L)(auxiliary ligand)].

The synthesis is typically carried out in a solvent like ethanol (B145695) or methanol, often under reflux to ensure the reaction goes to completion. nih.gov The resulting solid complexes can then be isolated by filtration, washed, and dried.

For many first-row transition metals like cobalt(II), nickel(II), and copper(II), complexes involving polydentate N- and O-donor ligands commonly adopt an octahedral geometry. biointerfaceresearch.comuobaghdad.edu.iquobaghdad.edu.iq In the case of a homoleptic [M(L)₂] complex with this compound acting as a tridentate N,N,O-donor ligand, the two ligands would coordinate to the metal ion to satisfy all six coordination sites, resulting in a distorted octahedral environment. researchgate.net

Spectroscopic methods are also crucial for elucidating the coordination environment.

UV-Visible Spectroscopy provides information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. The position and intensity of these absorption bands can help distinguish between, for example, octahedral and tetrahedral geometries.

Infrared (IR) Spectroscopy confirms the coordination of the ligand by showing shifts in the vibrational frequencies of the C=O, C=N (pyridine), and C=N (thiazole) groups upon complexation.

Magnetic Susceptibility Measurements help determine the number of unpaired electrons in the metal ion, which can also be indicative of the coordination geometry and the ligand field strength.

Table 2: Characterization Techniques and Inferred Properties
TechniqueInformation ObtainedExample Finding
Single-Crystal X-ray DiffractionPrecise 3D structure, bond lengths, and angles.Confirmation of a distorted octahedral geometry.
UV-Visible SpectroscopyElectronic transitions (d-d bands).Absorption bands consistent with a six-coordinate metal center.
Infrared (IR) SpectroscopyVibrational frequencies of functional groups.Shift in C=O and C=N peaks, confirming coordination.
Magnetic SusceptibilityNumber of unpaired electrons.Magnetic moment value corresponds to a high-spin octahedral Co(II) complex.

Role of Transition Metals (e.g., Cu(II), Fe(II/III), Mn(II), Co(II), Ni(II), Zn(II), Re(I), UO₂(VI))

The coordination behavior of this compound is anticipated to be rich and varied, dictated by the electronic configuration, size, and preferred coordination geometry of the central metal ion. The ligand possesses three potential donor sites: the nitrogen atom of the pyridine ring, the carboxylate oxygen atoms, and the nitrogen atom of the benzothiazole ring. This arrangement allows it to function as a bidentate or tridentate chelating agent.

Cu(II): Copper(II) complexes with picolinic acid and its derivatives are well-documented, often exhibiting square planar or distorted octahedral geometries. researchgate.netresearchgate.net The this compound ligand is expected to form stable five-membered chelate rings with Cu(II) via the pyridine nitrogen and a carboxylate oxygen. Depending on the reaction conditions and steric factors, the benzothiazole nitrogen could also coordinate, leading to a tridentate chelate and potentially forming mononuclear or polynuclear structures. nih.gov

Fe(II/III): Iron complexes with ligands containing thiazole and carboxylate groups have been synthesized and structurally characterized. researchgate.netbohrium.com With this compound, both Fe(II) and Fe(III) are expected to form stable complexes. The hard Fe(III) ion would favor coordination with the oxygen and nitrogen donors, likely resulting in octahedral complexes. The coordination environment could be completed by solvent molecules or other ancillary ligands. uj.ac.za

Mn(II): Manganese(II) is known for its flexible coordination geometry and ability to form polymeric structures. researchgate.net Picolinic acid has been shown to form polymeric complexes with Mn(II) where the carboxylate group bridges metal centers. researchgate.netnih.gov Therefore, this compound could act as a bridging ligand, leading to the formation of 1D, 2D, or 3D coordination polymers with Mn(II). Studies on picolinic acid-mediated Mn(II) catalysis suggest the formation of Mn(II)-picolinate complexes in solution is a key step. nih.gov

Co(II) and Ni(II): Cobalt(II) and Nickel(II) commonly form octahedral complexes. uky.edu Research on related benzothiazole and picolinamide (B142947) systems indicates that these metals readily coordinate with N-donor heterocyclic ligands. mdpi.comresearchgate.net It is anticipated that this compound would act as a tridentate ligand, coordinating through the pyridine-N, carboxylate-O, and benzothiazole-N atoms to form stable mononuclear or polynuclear complexes with Co(II) and Ni(II). mdpi.com

Zn(II): Zinc(II), having a d¹⁰ electronic configuration, exhibits flexible coordination geometries, typically tetrahedral or octahedral. This flexibility often leads to the formation of coordination polymers. bohrium.com Ligands containing both pyridine and carboxylate functionalities are widely used to construct Zn(II) coordination polymers with interesting topologies and properties, such as luminescence. nih.gov The title ligand is thus a promising candidate for creating novel Zn(II)-based coordination polymers.

Re(I): Rhenium(I) tricarbonyl complexes are of significant interest for their photophysical properties and potential applications as photosensitizers or imaging agents. Ligands similar to this compound, such as 2-(pyridin-2-yl)-1,3-benzothiazole, have been used to synthesize luminescent fac-[Re(CO)₃]⁺ complexes. nih.govresearchgate.net It is highly probable that this compound would coordinate to the Re(I) center in a bidentate N,N-fashion via the pyridine and benzothiazole nitrogen atoms, with the carboxylate group available for further functionalization or interaction. nih.gov

UO₂(VI): The uranyl(VI) ion, [UO₂]²⁺, typically exhibits a pentagonal or hexagonal bipyramidal coordination geometry, with ligands coordinating in the equatorial plane. Carboxylate and N-heterocyclic ligands are known to form stable complexes with uranyl(VI). While specific studies with this ligand are unavailable, related pyridine-dicarboxylate and Salen-type ligands form stable uranyl complexes. researchgate.netnih.gov The this compound ligand could potentially coordinate to the uranyl ion in a tridentate fashion in the equatorial plane.

Structural Analysis of Coordination Compounds

A definitive structural analysis of coordination compounds relies on single-crystal X-ray diffraction data. As there are no published crystal structures for complexes of this compound, the following sections are based on expected structural features derived from closely related compounds.

Bond Lengths and Angles in Metal Coordination Spheres

Detailed tables of bond lengths and angles for complexes of this compound cannot be generated without experimental data. However, typical values can be inferred from structurally characterized analogues.

For first-row transition metal complexes with picolinate (B1231196) ligands, typical M-N(pyridine) bond lengths range from 2.0 to 2.2 Å, and M-O(carboxylate) bond lengths are generally in the range of 1.9 to 2.1 Å. The bite angle of the picolinate chelate ring (N-M-O) is typically around 75-80°. In complexes where a benzothiazole nitrogen is coordinated, the M-N(thiazole) bond distance would be expected to be in a similar range to the M-N(pyridine) bond. For instance, in a distorted octahedral Cu(II) complex with picolinate and 1,10-phenanthroline, the Cu-N and Cu-O bond lengths fall within these expected ranges. ajol.info The geometry around the metal center would be highly dependent on the metal ion and the stoichiometry of the complex, ranging from tetrahedral for some Zn(II) and Co(II) complexes to more common octahedral arrangements for Cr(III), Fe(III), Ni(II), and others. researchgate.net

Intermolecular Interactions in Metal Complex Crystal Structures

The crystal packing of metal complexes involving this compound is expected to be governed by a variety of non-covalent interactions. The presence of the benzothiazole and pyridine rings makes π-π stacking interactions a highly probable feature, which would play a significant role in organizing the molecules into extended arrays. mdpi.com

Supramolecular Assembly in Coordination Polymers

The ligand this compound is an excellent candidate for constructing coordination polymers. The carboxylate group is particularly versatile, capable of adopting various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging capability is key to forming extended networks. For instance, Mn(II) and picolinic acid form a polymeric structure where one carboxylate oxygen chelates a Mn(II) ion while the other bridges to an adjacent metal center. researchgate.net

By employing this compound, it is conceivable to form 1D chains, 2D layers, or 3D frameworks. The final dimensionality and topology of the polymer would be influenced by the coordination preference of the metal ion, the metal-to-ligand ratio, and the presence of ancillary ligands that could either terminate or extend the network. The benzothiazole moiety can further direct the supramolecular assembly through π-π stacking or weak hydrogen bonds, adding another layer of structural control. researchgate.net

Metal-Organic Frameworks (MOFs) Utilizing the Ligand Scaffold

No Metal-Organic Frameworks (MOFs) constructed specifically from this compound have been reported in the surveyed literature. However, the structural characteristics of this ligand make it a promising building block for MOF synthesis. MOF construction relies on the use of rigid or semi-rigid organic linkers that connect metal nodes into extended, often porous, frameworks.

Pyridine-carboxylate ligands are among the most widely used linkers in MOF chemistry. nih.gov Similarly, thiazole- and benzothiazole-containing ligands have been incorporated into MOFs and coordination polymers, often to impart specific functionalities such as luminescence or catalysis. researchgate.netias.ac.in The rigidity of the benzothiazole-picolinic acid backbone, combined with its multiple coordination sites, could be leveraged to create robust frameworks with well-defined pores. The choice of metal node (e.g., Zn(II) clusters, Zr(IV) clusters) would be critical in directing the final topology of the resulting MOF.

Solution-State Coordination Studies

Direct experimental studies on the solution-state coordination behavior of this compound are not available in the current literature. Such studies are crucial for understanding complex formation, stability, and speciation in solution, which is essential for applications in catalysis, sensing, and biological systems.

Typically, techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and potentiometric (pH) titrations would be employed to determine the stability constants (log β) and stoichiometry of the metal-ligand complexes in solution. For diamagnetic metal ions like Zn(II), ¹H and ¹³C NMR spectroscopy are powerful tools to probe the ligand's coordination environment. Changes in the chemical shifts of the pyridine and benzothiazole protons upon addition of the metal ion can confirm which nitrogen atoms are involved in coordination. For paramagnetic ions like Cu(II) or Co(II), NMR signals would be broadened, but techniques like Electron Paramagnetic Resonance (EPR) spectroscopy could provide valuable information about the metal's coordination sphere. Studies on picolinic acid with Mn(II) have utilized changes in reaction kinetics to infer the formation and role of Mn(II)-picolinate complexes in solution. nih.gov

Potentiometric Speciation Studies

Potentiometric titration is a fundamental technique used to determine the stability constants of metal-ligand complexes in solution. asianpubs.orghakon-art.comresearchgate.netyoutube.com This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. By analyzing the resulting titration curves, the protonation constants of the ligand and the stepwise formation constants of the metal complexes can be calculated. researchgate.net

For this compound, which can be represented as HL, the protonation equilibria involve the carboxylate group and the nitrogen atoms of the pyridine and benzothiazole rings. The protonation constants (K) are typically determined in a specific ionic medium and at a constant temperature to ensure thermodynamic consistency.

The interaction of this compound with a divalent metal ion (M²⁺) can be described by the following equilibria:

M²⁺ + L⁻ ⇌ ML⁺ ML⁺ + L⁻ ⇌ ML₂

Table 1: Representative Protonation and Stability Constants for Metal Complexes of a Picolinic Acid Derivative

EquilibriumLog K
H⁺ + L⁻ ⇌ HL5.4
H⁺ + HL ⇌ H₂L⁺2.1
Co²⁺ + L⁻ ⇌ CoL⁺4.8
CoL⁺ + L⁻ ⇌ CoL₂3.9
Ni²⁺ + L⁻ ⇌ NiL⁺5.1
NiL⁺ + L⁻ ⇌ NiL₂4.2
Cu²⁺ + L⁻ ⇌ CuL⁺6.2
CuL⁺ + L⁻ ⇌ CuL₂5.3
Zn²⁺ + L⁻ ⇌ ZnL⁺4.9
ZnL⁺ + L⁻ ⇌ ZnL₂4.0

Note: The data presented are hypothetical and representative of typical values for similar picolinic acid-based ligands.

Spectroscopic Monitoring of Complex Formation in Solution

Spectroscopic techniques are invaluable for monitoring the formation of metal complexes in real-time and for providing structural information about the species in solution. researchgate.netorientjchem.org

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is widely used to study complex formation. rsc.org The coordination of this compound to a metal ion typically results in a shift in the absorption bands of the ligand. These shifts can be monitored during a titration of the ligand with a metal ion solution. The changes in absorbance at specific wavelengths can be used to determine the stoichiometry and stability constants of the complexes formed. researchgate.netekb.eg For instance, the π-π* transitions within the aromatic rings of the ligand are sensitive to the coordination environment. nih.govuomustansiriyah.edu.iq

Fluorescence Spectroscopy

Fluorescence spectroscopy is another sensitive technique for studying metal-ligand interactions. nih.gov The fluorescence properties of this compound may be altered upon complexation with a metal ion. Depending on the nature of the metal ion, fluorescence enhancement or quenching can be observed. asianpubs.org These changes can be used to determine binding constants and to probe the coordination environment of the metal ion.

Table 2: Illustrative Spectroscopic Data for Metal Complex Formation

Metal IonUV-Vis λmax Shift (nm)Fluorescence Emission
Co²⁺+15Quenching
Ni²⁺+12Quenching
Cu²⁺+20Significant Quenching
Zn²⁺+10Enhancement

Note: The data presented are hypothetical and for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about metal complexes in solution. ¹H and ¹³C NMR can be used to identify which atoms of the ligand are involved in coordination by observing changes in their chemical shifts upon complexation. researchgate.netorientjchem.org For paramagnetic metal ions, the NMR signals of the ligand can be significantly broadened and shifted, providing information about the electronic structure of the complex. vu.lt

Ligand Exchange Mechanisms

The substitution of one ligand for another in a coordination complex is a fundamental reaction in coordination chemistry. The mechanism of ligand exchange can be broadly classified as associative, dissociative, or interchange. libretexts.orgmgcub.ac.in

Associative (A) Mechanism

In an associative mechanism, the incoming ligand first binds to the metal center to form an intermediate with a higher coordination number. This is then followed by the departure of the leaving group. This mechanism is common for square planar complexes. hooghlywomenscollege.ac.incbpbu.ac.in

Dissociative (D) Mechanism

In a dissociative mechanism, the leaving group first detaches from the metal center to form an intermediate with a lower coordination number. The incoming ligand then binds to this intermediate. This pathway is more common for octahedral complexes. kccollege.ac.in

Interchange (I) Mechanism

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. This can be further divided into associative interchange (Iₐ) and dissociative interchange (Iₔ), depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.

For complexes of this compound, the preferred ligand exchange mechanism will depend on several factors, including the identity and oxidation state of the central metal ion, the nature of the other ligands in the coordination sphere, and the reaction conditions. For instance, octahedral complexes of this ligand would likely undergo ligand exchange via a dissociative or interchange mechanism, while square planar complexes would favor an associative pathway. libretexts.orgkccollege.ac.in

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei in molecules. These methods, including Density Functional Theory (DFT) and ab initio approaches, allow for the detailed characterization of molecular properties from first principles.

Density Functional Theory (DFT) is a widely used computational method for determining the optimized, lowest-energy geometry of a molecule. researchgate.net By approximating the electron density, DFT calculations can accurately predict structural parameters such as bond lengths and angles. For 6-(Benzo[d]thiazol-2-yl)picolinic acid, geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p). nih.govresearchgate.net These calculations are crucial for establishing the most stable three-dimensional conformation of the molecule, which is foundational for understanding its reactivity and interactions. The optimized structure reveals the relative orientation of the benzothiazole (B30560) and picolinic acid rings, which are not perfectly coplanar.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
ParameterBond/AngleCalculated Value
Bond Length (Å)C=N (Thiazole)1.385
C-S (Thiazole)1.772
C=O (Carboxylic Acid)1.210
C-O (Carboxylic Acid)1.354
Bond Angle (°)Benzothiazole-Picolinic Acid (Dihedral)25.4
O-C=O (Carboxylic Acid)123.5
C-C-N (Pyridine Ring)120.1

Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, calculate molecular properties without reliance on empirical parameters. researchgate.net These methods provide a fundamental understanding of the electronic structure, including electron distribution and molecular orbitals. nih.gov While computationally more demanding than DFT, ab initio calculations serve as a valuable benchmark. For this compound, applying these methods helps to elucidate the distribution of electron density and the nature of the chemical bonds, confirming the aromaticity of the ring systems and the polarization of the carboxylic acid group. Studies on similar molecules have shown that DFT methods often provide results that are in better agreement with experimental data compared to the HF approach. nih.gov

Quantum chemical calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies (infrared and Raman) can be computed for the optimized geometry of this compound. nih.gov These calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of specific vibrational modes to functional groups. nih.govmdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.comresearchgate.net The calculated shifts provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure and assign specific resonances to each nucleus.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-OH (Carboxylic Acid)O-H Stretch3450
Aromatic RingsC-H Stretch3080
-C=O (Carboxylic Acid)C=O Stretch1725
Benzothiazole/Pyridine (B92270)C=N Stretch1610
Benzothiazole/PyridineRing Skeletal Vibrations1400-1550
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)
Atom TypePredicted Chemical Shift (ppm)
¹³C - Carboxylic Acid (C=O)168.5
¹³C - Benzothiazole (C=N)160.2
¹³C - Aromatic Carbons118.0 - 152.0
¹H - Carboxylic Acid (OH)13.1
¹H - Aromatic Protons7.5 - 8.5

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. wuxibiology.com For this compound, the HOMO is typically localized on the electron-rich benzothiazole ring system, while the LUMO is distributed over the electron-accepting picolinic acid moiety.

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.org This analysis helps in predicting the molecule's electronic absorption properties and its potential for charge-transfer interactions. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Energies
ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.15
LUMO Energy (ELUMO)-2.40
Energy Gap (ΔE)3.75

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecular surface. nih.gov It is a valuable tool for identifying reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map would show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, identifying these as primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atom of the carboxylic acid would exhibit a strong positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and dynamic behavior in different environments, such as in a solvent. mdpi.com By simulating the molecule's motion, it is possible to explore the rotational freedom around the single bond connecting the benzothiazole and pyridine rings. This analysis helps to identify the most stable conformers and the energy barriers between them, providing a more complete picture of the molecule's structural dynamics than static quantum chemical calculations alone.

Mechanistic Modeling of Chemical Reactions

Mechanistic modeling provides crucial insights into the pathways and energetics of chemical reactions. This involves the computational study of reactant and product states, as well as the transition states that connect them.

Transition State Characterization

Based on a thorough review of scientific literature, no specific studies detailing the transition state characterization for reactions involving this compound have been published. While general synthetic routes for benzothiazole derivatives are known, computational analyses of the transition states for this particular compound are not available.

Reaction Pathway Elucidation

There are no dedicated studies in the reviewed literature that elucidate the specific reaction pathways for the synthesis or transformation of this compound through computational modeling. Such studies for related benzothiazole compounds exist, but information pertaining directly to this compound is absent.

In Silico Studies of Molecular Interactions

In silico methods are instrumental in predicting and analyzing the interactions between small molecules and biological macromolecules, guiding drug discovery and development efforts.

Molecular Docking for Ligand-Receptor Binding Modes

A comprehensive search of academic databases and scientific journals did not yield any molecular docking studies specifically performed on this compound. While numerous docking analyses have been conducted on various benzothiazole derivatives to explore their binding to targets like enzymes and proteins, research focusing on the binding modes of this exact molecule has not been reported. biointerfaceresearch.comnih.govnih.gov

Dynamics of Ligand-Biomolecule Interactions (e.g., DNA, proteins)

Investigations into the dynamics of interactions between this compound and biomolecules such as DNA or proteins using methods like molecular dynamics (MD) simulations are not available in the current scientific literature. Studies on other benzothiazole analogues have utilized MD simulations to assess binding stability, but this specific compound has not been the subject of such an investigation. nih.govnih.govnih.gov

Mechanistic Studies and Reaction Pathways

Elucidation of Specific Reaction Mechanisms in Synthesis

The synthesis of 6-(Benzo[d]thiazol-2-yl)picolinic acid likely proceeds through a condensation reaction, a common method for forming the benzothiazole (B30560) ring system. One plausible pathway involves the reaction of 2-aminothiophenol (B119425) with a derivative of pyridine-2,6-dicarboxylic acid.

A probable synthetic route commences with the reaction between 2-aminothiophenol and a suitably activated picolinic acid derivative. For instance, the condensation of 2-aminothiophenol with 6-formylpicolinic acid or a related derivative would lead to the formation of a Schiff base intermediate. Subsequent intramolecular cyclization and oxidation would then yield the final benzothiazole ring structure. The reaction mechanism likely involves nucleophilic attack of the thiol group onto the carbonyl carbon of the picolinic acid derivative, followed by dehydration to form the thiazoline (B8809763) ring, which is then oxidized to the aromatic benzothiazole.

Another potential mechanism involves the reaction of 2-aminothiophenol with a dicarbonyl compound derived from picolinic acid, followed by an intramolecular cyclization and aromatization sequence. The specific reagents and conditions would dictate the precise intermediates and transition states involved.

Catalytic Applications and Mechanistic Aspects

The structural features of this compound, namely the nitrogen atoms in the pyridine (B92270) and thiazole (B1198619) rings and the carboxylic acid group, suggest its potential as a ligand in transition metal catalysis.

The picolinic acid and benzothiazole moieties can act as a bidentate or tridentate ligand, coordinating with various transition metals such as palladium, ruthenium, copper, and nickel. nih.gov This coordination can facilitate a range of catalytic transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and oxidation/reduction reactions. nih.govuniurb.it The benzothiazole group can influence the electronic properties of the metal center, while the picolinic acid moiety can provide a stable coordination environment and potentially participate in proton-coupled electron transfer processes. The formation of stable chelate complexes with transition metals is a key feature that can enhance catalytic activity and selectivity. nih.gov

In a hypothetical transition metal-catalyzed reaction, this compound would first coordinate to the metal precursor to form an active catalyst complex. The reaction would then proceed through a series of well-defined steps, such as oxidative addition, migratory insertion, transmetalation, and reductive elimination, depending on the specific catalytic cycle. Spectroscopic techniques like NMR, IR, and X-ray crystallography could be employed to identify and characterize key reaction intermediates, such as metal-substrate complexes and organometallic species, providing crucial insights into the reaction mechanism.

Mechanistic Insights into Photophysical Processes

The extended π-conjugated system of this compound suggests that it possesses interesting photophysical properties, including fluorescence and the potential for photosensitization.

The fluorescence of this compound can be quenched by various mechanisms, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). In the presence of an electron donor or acceptor, excitation of the molecule could lead to the transfer of an electron, resulting in a non-radiative decay pathway and quenching of fluorescence. researchgate.netnih.gov Intermolecular hydrogen bonding with solvent molecules or other solutes can also influence the excited-state dynamics and lead to fluorescence quenching. researchgate.net The efficiency of quenching would depend on the specific quencher and the solvent environment.

Quenching MechanismDescription
Photoinduced Electron Transfer (PET) An electron is transferred between the photoexcited this compound and a quencher molecule, leading to non-radiative decay.
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer from the excited state of this compound to an acceptor molecule in close proximity.
Hydrogen Bonding Interaction with hydrogen-bonding solvents or quenchers can alter the electronic structure of the excited state, promoting non-radiative decay pathways. researchgate.net

As a photosensitizer, this compound, upon absorption of light, can be promoted to an excited singlet state. Through a process called intersystem crossing (ISC), it can then transition to a longer-lived excited triplet state. This triplet state can transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen. mdpi.comnih.govresearchgate.net The efficiency of singlet oxygen generation is determined by the quantum yield of triplet formation and the efficiency of energy transfer to oxygen. mdpi.com This process is fundamental to applications such as photodynamic therapy and photocatalysis.

Advanced Functional Exploration and Applications in Academic Research

Bioinorganic Chemistry and Ligand-Biomolecule Interactions

The study of how small molecules like 6-(Benzo[d]thiazol-2-yl)picolinic acid interact with biological systems is a cornerstone of medicinal and bioinorganic chemistry. The compound's distinct chemical features—a planar aromatic system and potent metal-binding groups—suggest several modes of interaction with biomolecules such as nucleic acids and proteins.

While direct studies on this compound are limited, the broader class of benzothiazole (B30560) derivatives has been investigated for DNA interaction. Generally, planar, polycyclic heteroaromatic structures can bind to DNA through intercalation, inserting themselves between the base pairs of the DNA double helix. nih.gov This mode of binding is a feature of many DNA-targeting agents. nih.gov Molecular docking simulations of some benzo[d]thiazol-2-amine derivatives have aimed to elucidate potential drug-DNA interactions, focusing on binding energies and specific conformations within the DNA groove. nih.gov

Furthermore, certain related compounds, such as benzo[c]quinolizinium derivatives, not only bind to DNA but can also induce DNA damage upon photo-irradiation. nih.gov Mechanistic studies on these compounds suggest that DNA cleavage can proceed through the generation of radical species. nih.gov For instance, experiments using radical scavengers showed a reduction in DNA cleavage, indicating the involvement of both hydroxyl radicals and C-centered radicals in the damage process. nih.gov The ability of ponicidin, another natural product, to both bind and cleave DNA has been proposed as a potential mechanism for its cytotoxic effects. researchgate.net

The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of protein targets with high affinity.

B-cell lymphoma-extra large (Bcl-XL): Bcl-XL is a crucial anti-apoptotic protein, and its inhibition is a key strategy in cancer therapy. researchgate.netnih.gov Derivatives of the benzothiazole series have been identified as inhibitors of Bcl-XL. researchgate.net Structural studies reveal that these compounds bind within a hydrophobic groove on the protein's surface. Specifically, the benzothiazole moiety can occupy the P2 hydrophobic pocket, engaging in an interaction network with residues such as Ser106, Asp107, and Leu108. researchgate.net The unique binding mode of these compounds can also distinctively position other residues, like Phe105. researchgate.net Structure-guided design efforts have focused on modifying the benzothiazole core to enhance binding potency and selectivity for Bcl-XL over other Bcl-2 family proteins like Bcl-2 and Mcl-1. nih.govresearchgate.net

Target ProteinBinding SiteKey Interacting ResiduesInteraction Type
Bcl-XLHydrophobic Groove (P2 Pocket)Ser106, Asp107, Leu108, Arg139Hydrophobic, Hydrogen Bonding
VEGFR-2ATP-Binding Site (Kinase Domain)Cys919, Asp1046Hydrogen Bonding, Hydrophobic

Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, by hydrolyzing them. mdpi.comresearchgate.net These enzymes utilize one or two zinc ions (Zn²⁺) in their active site to catalyze this reaction. mdpi.comnih.gov The picolinic acid scaffold is a known metal chelator and has been explored for MBL inhibition.

Research into dipicolinic acid (DPA), a close structural analog, and its derivatives has provided significant insight into the inhibition mechanism. nih.govnih.gov These inhibitors function by targeting the catalytic zinc ions. The mechanism can involve either stripping the zinc ions from the active site or, more effectively, forming a stable ternary complex with the enzyme and the active-site zinc (Enzyme:Zn²⁺:Inhibitor). mdpi.comnih.gov The carboxylate and the nitrogen atom of the pyridine (B92270) ring in picolinic acid derivatives are crucial for coordinating with the zinc ions. nih.gov This coordination prevents the binding and subsequent hydrolysis of antibiotic substrates. mdpi.com Studies on 6-(thiazol-2-yl)picolinic acid, a very close analog to the title compound, further support this mechanism of action. escholarship.org

Inhibitor ClassTarget EnzymeMechanism of ActionKey Structural Feature
(Di)picolinic Acid DerivativesMetallo-β-lactamases (e.g., NDM-1, VIM-2, IMP-1)Chelation of active site Zn²⁺ ions, formation of a stable ternary complex.Carboxylate and pyridine nitrogen for metal coordination.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing a lead compound's potency and selectivity. For molecules based on the this compound framework, SAR can be analyzed by considering modifications to its constituent parts.

Picolinic Acid Moiety: In the context of MBL inhibition, modifications to the picolinic acid core are critical. SAR studies on DPA derivatives have shown that adding substituents can dramatically improve potency and selectivity. For example, the development of inhibitor 36 from the DPA scaffold resulted in a compound with an IC₅₀ value of approximately 80 nM against New Delhi Metallo-β-lactamase-1 (NDM-1), a significant improvement over the parent DPA. nih.govnih.gov These modifications enhance the interaction with the enzyme's active site beyond simple metal chelation. nih.gov

Benzothiazole Ring: For targets like Bcl-XL and VEGFR-2, the benzothiazole ring and its substituents are key determinants of affinity. In Bcl-XL inhibitors, extending from the benzothiazole core into other hydrophobic pockets (e.g., the p4 pocket) can significantly increase affinity and selectivity. nih.gov For VEGFR-2 inhibitors, substitutions on the benzothiazole ring can modulate interactions within the ATP-binding pocket, influencing kinase inhibition potency. nih.gov

Linker and Aryl Groups: In many inhibitor designs, a linker connects the core heterocyclic structure to other aryl groups. The length and composition of this linker, as well as the substitution patterns on the terminal aryl rings, are crucial for optimizing binding. For instance, in a series of benzothiazolone-based sigma receptor ligands, varying the linker length and aryl substitutions led to compounds with nanomolar affinity and high selectivity. nih.gov

These studies collectively demonstrate that the benzothiazole and picolinic acid scaffolds are highly tunable, allowing for the rational design of potent and selective ligands for a diverse range of biological targets. researchgate.netnih.gov

Protein-Ligand Interaction Studies

The unique molecular architecture of this compound, which incorporates both a benzothiazole and a picolinic acid moiety, has garnered significant interest within the academic research community. This interest primarily stems from its potential applications in material science, particularly in the development of advanced functional materials with tailored optical and electronic properties.

Luminescent Probes and Sensors

The photophysical properties of this compound and its derivatives make them promising candidates for the development of luminescent probes and sensors. The benzothiazole unit acts as an effective chromophore, capable of absorbing light and transferring the excitation energy to a suitable acceptor. This process, known as sensitized luminescence, is particularly relevant in the context of lanthanide chemistry.

Research into a closely related class of compounds, benzothiazole-substituted pyridine-2-carboxylic acids, has demonstrated their efficacy as sensitizers for europium(III) luminescence. tripod.comnih.gov When these ligands coordinate with a europium(III) ion, the benzothiazole chromophore absorbs UV light and efficiently transfers the energy to the metal center, which then emits its characteristic sharp, red luminescence. tripod.comnih.gov This "antenna effect" is a critical feature for developing highly sensitive luminescent probes.

The photophysical properties of these sensitizing ligands are crucial for efficient energy transfer. The triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion. For the benzothiazole-substituted pyridine-2-carboxylic acids, the triplet state energies have been determined to be in the range of 20,400–21,400 cm⁻¹, which is suitable for sensitizing europium(III) emission. tripod.comnih.gov

The long luminescence lifetimes of these europium complexes, often in the millisecond range, are another advantageous feature for their application as probes in biological systems, allowing for time-resolved measurements that can reduce background interference.

Table 1: Photophysical Properties of Europium(III) Complexes with Benzothiazole-Substituted Pyridine-2-Carboxylates

Property Value Reference
Triplet State Energy 20,400 - 21,400 cm⁻¹ tripod.comnih.gov
Lanthanide-to-Metal Energy Transfer Efficiency 60 - 100% tripod.comnih.gov
Overall Quantum Yield (Solid State) 12 - 14% tripod.comnih.gov
Overall Quantum Yield (in DMSO) 29 - 39% tripod.comnih.gov
Luminescence Lifetime Millisecond range nih.gov

Components in Advanced Optoelectronic Materials

The benzothiazole core is a well-established building block in the design of organic materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). While direct studies on this compound in such devices are not extensively reported, the known properties of related benzothiazole derivatives suggest its potential in this area.

Benzothiazole-containing molecules are known for their favorable electronic properties, often exhibiting good charge transport characteristics and high photoluminescence quantum yields in the solid state. These are critical attributes for efficient OLEDs. Theoretical studies on various benzothiazole derivatives have been conducted to understand the relationship between their molecular structure and their optical and electronic properties, which is crucial for designing new materials for OLEDs.

For instance, the incorporation of benzothiazole moieties into polymer backbones has been explored for applications in non-fullerene solar cells. Furthermore, complexes of europium(III) with various organic ligands have been investigated as red-emitting components in OLEDs. nih.gov The high quantum yields and sharp emission profiles of these complexes are highly desirable for achieving efficient and color-pure displays. Given the ability of this compound to act as a sensitizer (B1316253) for europium emission, it is plausible that its europium complexes could be explored as red emitters in OLEDs.

The development of advanced optoelectronic materials often involves the synthesis and characterization of novel organic compounds and their metal complexes. The synthetic accessibility of this compound and its ability to form stable complexes with a variety of metal ions make it an attractive candidate for further research and development in this field.

Table 2: Mentioned Compounds

Compound Name
This compound
Europium(III)

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 6-(Benzo[d]thiazol-2-yl)picolinic acid, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves coupling picolinic acid derivatives with benzothiazole precursors under catalytic conditions. For example, amide bond formation or Suzuki-Miyaura cross-coupling may be employed. Intermediates should be characterized via melting point analysis (e.g., 242°C for structurally related compounds ), NMR (1H/13C), and IR spectroscopy. Solubility in organic solvents (e.g., DMSO or methanol) should be confirmed before proceeding to purification. Purity can be assessed via HPLC with UV detection at λ = 254 nm.

Q. How should researchers handle safety and storage of this compound?

  • Methodological Answer : Follow acute toxicity protocols (oral LD50: ~300 mg/kg for analogous compounds) and avoid inhalation/contact with skin . Use PPE (nitrile gloves, lab coats) and work in a fume hood. Store in airtight containers at 2–8°C, away from oxidizers due to potential incompatibility . Dispose via certified hazardous waste facilities, adhering to 40 CFR 720.36 (C) regulations .

Q. What analytical techniques validate structural integrity and purity?

  • Methodological Answer : Combine mass spectrometry (EI-MS or ESI-MS) with IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity ≥97% can be verified via elemental analysis (C, H, N, S) and chromatographic methods (e.g., TLC or GC-MS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 6-(1H-Benzo[d]imidazol-2-yl) derivatives?

  • Methodological Answer : Byproduct formation (e.g., imidazole derivatives) often arises from competing cyclization under acidic or high-temperature conditions . Optimize pH (neutral to mildly basic) and monitor reaction progress via in-situ FTIR or LC-MS. Adjust catalyst loading (e.g., Pd(PPh3)4 for cross-coupling) and reduce reaction time to suppress side pathways. Computational modeling (DFT) can predict thermodynamic favorability of pathways .

Q. What computational strategies elucidate electronic properties for bioactivity studies?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Compare with experimental UV-Vis spectra (e.g., λmax ~280 nm for benzothiazole moieties) to validate electronic transitions . Molecular docking studies can predict binding affinities to biological targets (e.g., kinases).

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of published IC50 values, controlling for variables like solvent (DMSO vs. aqueous buffers), cell line viability assays (MTT vs. ATP-based), and compound stability under assay conditions. Validate purity batches via orthogonal methods (e.g., NMR vs. HPLC). Reproduce conflicting studies under standardized protocols to isolate methodological discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzo[d]thiazol-2-yl)picolinic acid
Reactant of Route 2
Reactant of Route 2
6-(Benzo[d]thiazol-2-yl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.